molecular formula C16H10N2 B15067063 Dibenzo[c,f][2,7]naphthyridine CAS No. 195-27-7

Dibenzo[c,f][2,7]naphthyridine

Cat. No.: B15067063
CAS No.: 195-27-7
M. Wt: 230.26 g/mol
InChI Key: VHMPUASQIHDEJU-UHFFFAOYSA-N
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Description

Dibenzo[c,f][2,7]naphthyridine is a heterocyclic compound with a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[c,f][2,7]naphthyridine can be synthesized through various methods. One common approach involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For example, a ligand-free palladium-catalyzed approach has been developed for the synthesis of dibenzo-fused naphthyridines, involving a one-pot domino sequence of reactions including C–H functionalization and oxidation . Another method involves the use of microwave heating to optimize reagent stoichiometry, catalyst, and temperature, resulting in high yields .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[c,f][2,7]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce various functionalized naphthyridines .

Comparison with Similar Compounds

Dibenzo[c,f][2,7]naphthyridine can be compared to other similar compounds, such as benzo[c][2,7]naphthyridines and pyridoacridine alkaloids. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example, benzo[c][2,7]naphthyridines have been shown to possess a broad spectrum of biological and pharmacological properties, while pyridoacridine alkaloids are known for their diverse biological activities, including anticancer and antimicrobial effects .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable target for synthesis and study in medicinal chemistry, materials science, and beyond.

Properties

CAS No.

195-27-7

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

quinolino[3,4-c]quinoline

InChI

InChI=1S/C16H10N2/c1-3-7-14-12(5-1)16-11(9-17-14)10-18-15-8-4-2-6-13(15)16/h1-10H

InChI Key

VHMPUASQIHDEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C=NC4=CC=CC=C43

Origin of Product

United States

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